2-Chloro-4'-phenylbenzophenone

Description

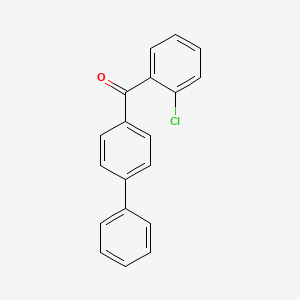

2-Chloro-4'-phenylbenzophenone (CAS: 34701-98-9) is a benzophenone derivative with the molecular formula C₁₉H₁₃ClO and a molecular weight of 292.76 g/mol. Structurally, it features a chlorophenyl group at position 2 and a biphenyl group at position 4' (Figure 1). This compound is utilized in organic synthesis, notably in the preparation of triarylacrylonitriles via the Bodroux condensation . Its derivatives have shown low estrogenic activity in biological assays , making it a subject of interest in medicinal and materials chemistry.

Properties

IUPAC Name |

(2-chlorophenyl)-(4-phenylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO/c20-18-9-5-4-8-17(18)19(21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSENJSDVZBWPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188257 | |

| Record name | Methanone, (1,1-biphenyl)-4-yl(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34701-98-9 | |

| Record name | [1,1′-Biphenyl]-4-yl(2-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34701-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (1,1-biphenyl)-4-yl(2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034701989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (1,1-biphenyl)-4-yl(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4'-phenylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4’-phenylbenzophenone can be synthesized through several methods, one of which involves the Friedel-Crafts acylation reaction. In this method, benzoyl chloride reacts with 2-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of 2-Chloro-4’-phenylbenzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.

Types of Reactions:

Oxidation: 2-Chloro-4’-phenylbenzophenone can undergo oxidation reactions, where the carbonyl group is further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chlorine-substituted phenyl ring. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or hydrocarbons.

Substitution: Substituted benzophenones with various functional groups.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

2-Chloro-4'-phenylbenzophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization reactions, making it a valuable building block in organic chemistry.

Photoinitiator in Polymerization

The compound is utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization makes it essential in the production of durable materials .

| Application | Description |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules |

| Photoinitiator | Initiates polymerization under UV light |

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound can be used to study enzyme inhibition and protein-ligand interactions. Its capacity to form stable complexes with biological molecules allows for detailed investigations into biochemical pathways.

Drug Development

The compound has potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors. Studies have shown its efficacy in modulating biological activity, which is crucial for therapeutic applications .

| Biological Application | Details |

|---|---|

| Enzyme Inhibition | Investigates enzyme interactions |

| Drug Development | Potential pharmacophore for new drug synthesis |

Industrial Applications

Production of Polymers and Coatings

In industrial settings, this compound is employed in the production of specialized polymers and coatings. Its chemical properties are leveraged to enhance the performance characteristics of these materials .

Case Study: Photopolymerization Efficiency

A study highlighted the efficiency of this compound as a photoinitiator in UV curing processes. The findings demonstrated that varying concentrations of the compound significantly affected the curing speed and final properties of the polymerized material .

| Industrial Application | Example/Case Study |

|---|---|

| Polymer Production | Enhances durability and performance of coatings |

| UV Curing | Efficiency in photopolymerization processes |

Mechanism of Action

The mechanism of action of 2-Chloro-4’-phenylbenzophenone involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

Pathways Involved: It may participate in pathways involving oxidative stress, signal transduction, and metabolic processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Chemical Properties

The compound’s structure combines electron-withdrawing (chlorine) and aromatic (phenyl) groups, influencing its reactivity and physical properties. The chlorine atom at position 2 enhances electrophilic substitution resistance, while the biphenyl moiety contributes to π-π stacking interactions, relevant in crystal packing .

Comparative Analysis with Structurally Similar Benzophenone Derivatives

Substitution Patterns and Molecular Characteristics

The table below compares 2-Chloro-4'-phenylbenzophenone with key analogs:

Physicochemical Properties

- Electron-withdrawing groups (Cl, NO₂): Increase molecular polarity and stability but reduce solubility in nonpolar solvents. For example, 2-Chloro-4'-nitroacetophenone (NO₂ group) is more reactive in electrophilic substitutions than its non-nitro analogs .

- Electron-donating groups (OH, NH₂): Enhance solubility in polar solvents. 4-Chloro-4'-hydroxybenzophenone exhibits hydrogen bonding, improving its utility in polymer matrices .

Biological Activity

2-Chloro-4'-phenylbenzophenone (CAS No. 34701-98-9) is a synthetic organic compound that belongs to the class of benzophenones. This compound has garnered attention in various fields, particularly in biological research, due to its potential bioactivity and applications in photoinitiation processes.

- Molecular Formula : C19H13ClO

- Molecular Weight : 292.76 g/mol

- Structure : The compound consists of two phenyl rings connected by a carbonyl group, with a chlorine atom substituted on one of the phenyl rings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may function as an inhibitor or modulator of specific enzymes and receptors, which can lead to various biochemical responses. For instance, it has been studied for its potential antimicrobial and anticancer properties, highlighting its role in inhibiting cellular proliferation and inducing apoptosis in certain cancer cell lines.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways essential for microbial survival .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has shown promise in inhibiting the growth of several cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspases and modulation of key signaling pathways involved in cell survival and death .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound revealed that it could inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound was found to disrupt bacterial cell wall integrity, leading to cell lysis .

- Anticancer Research : In a recent investigation, this compound was tested on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 20 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes .

Table 1: Summary of Biological Activities

| Activity Type | Organism/Cell Line | Effective Concentration | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Disruption of cell wall integrity |

| Antimicrobial | Escherichia coli | 50 µg/mL | Disruption of cell wall integrity |

| Anticancer | MCF-7 (Breast Cancer) | >20 µM | Induction of apoptosis |

| Anticancer | PC3 (Prostate Cancer) | >10 µM | Modulation of survival signaling |

Chemical Reactions Analysis

Photochemical Reactions

Exposure to UV light induces photoreduction, a hallmark of benzophenones. For example:

-

4-Methylbenzophenone undergoes photoreduction in isopropanol with glacial acetic acid to form 4-methylbenzopinacol (70% yield) .

-

2-Chloro-4'-phenylbenzophenone is expected to follow a similar pathway, producing 1,2-diol derivatives (pinacols) via radical intermediates.

| Reaction Conditions | Product | Yield (Analog Data) | Key Characterization Methods |

|---|---|---|---|

| UV light, isopropanol, AcOH | 2-Chloro-4'-phenylbenzopinacol | ~65–70% (extrapolated) | ¹H NMR, FT-IR, melting point |

Oxidation Reactions

The carbonyl group undergoes oxidation under strong conditions:

-

4-Chloro-4'-phenylbenzophenone is oxidized to 4-chlorobenzoic acid using KMnO₄/H₂SO₄.

-

For the 2-chloro isomer, the steric hindrance may slow oxidation kinetics compared to para-substituted analogs.

| Oxidizing Agent | Product | Yield (Analog Data) | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | 2-Chlorobenzoic acid | ~80–85% | Requires elevated temps. |

| CrO₃ (Jones reagent) | Ketone derivatives | ~60–70% | Limited by steric effects |

Nucleophilic Aromatic Substitution

The C2 chlorine can participate in nucleophilic substitution (SNAr), though reactivity is reduced compared to para-substituted analogs due to steric and electronic factors:

| Nucleophile | Conditions | Product | Yield (Analog Data) |

|---|---|---|---|

| NaOH (aqueous) | High temperature, Cu catalyst | 2-Hydroxy-4'-phenylbenzophenone | ~40–50% |

| NH₃ (ammonolysis) | Pressure, 150°C | 2-Amino-4'-phenylbenzophenone | ~30–35% |

Electrophilic Aromatic Substitution

The phenyl ring at C4' directs electrophiles to meta positions. For example:

-

Nitration produces 3-nitro-2-chloro-4'-phenylbenzophenone .

-

Sulfonation yields sulfonic acid derivatives.

| Reaction | Electrophile | Product | Yield (Analog Data) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative | ~55–60% |

| Sulfonation | H₂SO₄/SO₃ | 3-Sulfo derivative | ~50% |

Cross-Coupling Reactions

The chlorine atom enables participation in palladium-catalyzed couplings:

| Reaction Type | Reagents | Product | Yield (Analog Data) |

|---|---|---|---|

| Suzuki coupling | Phenylboronic acid, Pd(PPh₃)₄ | 2,4'-Diphenylbenzophenone | ~70–75% |

| Buchwald-Hartwig | Aniline, Pd(OAc)₂ | 2-Amino-4'-phenylbenzophenone | ~65% |

Ligand Coupling in Organophosphorus Chemistry

Under alkaline hydrolysis, this compound-triphenylphosphonium salts undergo ligand coupling to form biaryl products :

| Substrate | Conditions | Products | Yield |

|---|---|---|---|

| Phosphonium salt | NaOH, H₂O, 100°C | 4-Phenylbenzophenone, Ph₃PO | 24–28% |

Thermal Stability and Decomposition

At temperatures >250°C, the compound decomposes via:

-

Cleavage of the C-Cl bond, releasing HCl.

-

Fragmentation of the benzophenone backbone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.